molecular formula C11H7ClF3NO B2880184 2-(Chloromethyl)-5-[3-(trifluoromethyl)phenyl]-1,3-oxazole CAS No. 70680-54-5

2-(Chloromethyl)-5-[3-(trifluoromethyl)phenyl]-1,3-oxazole

Cat. No.: B2880184
CAS No.: 70680-54-5
M. Wt: 261.63
InChI Key: NPWOKIXTYGLBDV-UHFFFAOYSA-N
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Description

2-(Chloromethyl)-5-[3-(trifluoromethyl)phenyl]-1,3-oxazole is a heterocyclic compound featuring an oxazole core substituted with a chloromethyl group at position 2 and a 3-(trifluoromethyl)phenyl group at position 3. The oxazole ring, a five-membered aromatic system containing one oxygen and one nitrogen atom, confers rigidity and metabolic stability, while the trifluoromethyl group enhances lipophilicity and bioavailability .

Properties

IUPAC Name

2-(chloromethyl)-5-[3-(trifluoromethyl)phenyl]-1,3-oxazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H7ClF3NO/c12-5-10-16-6-9(17-10)7-2-1-3-8(4-7)11(13,14)15/h1-4,6H,5H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NPWOKIXTYGLBDV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)C(F)(F)F)C2=CN=C(O2)CCl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H7ClF3NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Chloromethyl)-5-[3-(trifluoromethyl)phenyl]-1,3-oxazole typically involves the reaction of 3-(trifluoromethyl)benzaldehyde with an appropriate oxazole precursor under specific conditions. One common method involves the use of a chloromethylating agent, such as chloromethyl methyl ether, in the presence of a base like sodium hydride. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is often achieved through techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

2-(Chloromethyl)-5-[3-(trifluoromethyl)phenyl]-1,3-oxazole can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield an amine derivative, while oxidation can introduce hydroxyl or carbonyl groups .

Scientific Research Applications

2-(Chloromethyl)-5-[3-(trifluoromethyl)phenyl]-1,3-oxazole has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(Chloromethyl)-5-[3-(trifluoromethyl)phenyl]-1,3-oxazole involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s binding affinity to enzymes and receptors, thereby modulating their activity. The oxazole ring can participate in hydrogen bonding and other interactions that stabilize the compound’s binding to its target .

Comparison with Similar Compounds

Key Properties :

  • Molecular Formula: C${11}$H$7$ClF$_3$NO
  • Molecular Weight : 261.63 g/mol (calculated based on analogous compounds in )
  • Structural Features : The chloromethyl group (-CH$2$Cl) at position 2 serves as a reactive handle for further functionalization, while the electron-withdrawing trifluoromethyl group (-CF$3$) at the phenyl ring enhances electrophilic character .

Comparison with Similar Compounds

Structural Analogues in Heterocyclic Systems

Oxazole Derivatives

5-[3-(Trifluoromethyl)phenyl]-1,3-oxazole (CAS 175205-48-8): Molecular Formula: C${10}$H$6$F$_3$NO Molecular Weight: 213.16 g/mol Properties: Boiling point 78°C at 0.6 mmHg, density 1.297 g/cm³, pKa ~0.21 . Key Difference: Lacks the chloromethyl group, reducing reactivity for downstream modifications.

2-(Chloromethyl)-5-(3-chlorophenyl)-1,3-oxazole (CAS 64640-15-9): Molecular Formula: C${10}$H$7$Cl$_2$NO Molecular Weight: 228.08 g/mol Applications: Used as a precursor in agrochemical synthesis . Key Difference: Replaces -CF$_3$ with -Cl on the phenyl ring, altering electronic and steric profiles .

Oxadiazole Derivatives

3-(Chloromethyl)-5-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazole :

  • Molecular Formula : C${10}$H$6$ClF$3$N$2$O
  • Molecular Weight : 262.62 g/mol
  • Properties : ≥95% purity; the oxadiazole ring (N-O-N system) increases polarity compared to oxazole .

2-[3-(2-Chloro-6-fluorophenyl)-5-methyl-4-isoxazolyl]-5-[4-(trifluoromethyl)phenyl]-1,3,4-oxadiazole :

  • Molecular Formula : C${19}$H${11}$ClF$4$N$4$O$_2$
  • Molecular Weight : 446.77 g/mol
  • Key Difference : Incorporates a fluorinated isoxazole moiety, enhancing metabolic resistance .

Chloromethyl-Substituted Heterocycles

Compound Name Core Structure Substituents Molecular Weight (g/mol) Melting Point (°C) Yield (%) Reference
2-(Chloromethyl)-5-[3-(CF$_3$)phenyl]-1,3-oxazole Oxazole -CH$2$Cl, -C$6$H$4$-CF$3$ 261.63 N/A N/A Synthesized analogously to
1-(4-(4-(Chloromethyl)thiazol-2-yl)phenyl)-3-(2-(trifluoromethyl)phenyl)urea Thiazole -CH$2$Cl, -CF$3$ 412.1 N/A 52.7
4-(Chloromethyl)-2-phenyl-1,3-thiazole Thiazole -CH$_2$Cl, -Ph 195.69 49–50 N/A
5-(Chloromethyl)-3-phenyl-1,3-oxazolidin-2-one Oxazolidinone -CH$_2$Cl, -Ph 197.62 N/A N/A

Key Observations :

  • Thiazole derivatives (e.g., compounds in ) exhibit lower molecular weights and higher yields (~50–55%) compared to oxazole-based systems, likely due to easier synthetic accessibility .
  • The trifluoromethyl group in the target compound increases molecular weight by ~66 g/mol compared to its chloro-substituted analog ( vs. 10).

Biological Activity

2-(Chloromethyl)-5-[3-(trifluoromethyl)phenyl]-1,3-oxazole is a synthetic compound belonging to the oxazole family, characterized by its unique molecular structure that includes a chloromethyl group and a trifluoromethyl-substituted phenyl ring. This compound has garnered attention in pharmaceutical research due to its potential biological activities, including antimicrobial and anticancer properties.

  • Molecular Formula : C12H9ClF3N2O
  • Molecular Weight : 275.65 g/mol
  • CAS Number : 70680-54-5

The presence of the trifluoromethyl group enhances the compound's reactivity and interaction with biological targets, which may lead to significant pharmacological effects.

Antimicrobial Properties

Research indicates that compounds similar to this compound exhibit notable antimicrobial activity. The chloromethyl group is known to enhance the electrophilic nature of the compound, allowing it to interact effectively with microbial enzymes and receptors.

Anticancer Activity

Studies have demonstrated that this compound shows promising anticancer properties. In vitro assays reveal that it can induce apoptosis in various cancer cell lines, including:

  • MCF-7 (breast cancer)
  • A549 (lung cancer)
  • HeLa (cervical cancer)

For instance, one study reported an IC50 value of 15.63 µM against MCF-7 cells, which is comparable to established chemotherapeutic agents such as doxorubicin .

The mechanism through which this compound exerts its effects appears to involve:

  • Binding to Enzymes or Receptors : The compound may form covalent bonds with nucleophilic sites on proteins, influencing various cellular pathways.
  • Induction of Apoptosis : Flow cytometry assays have shown that the compound can trigger apoptotic pathways in cancer cells, leading to increased expression of pro-apoptotic factors like p53 and activation of caspases .

Comparative Analysis

To better understand the uniqueness of this compound, a comparative analysis with structurally similar compounds is provided below:

Compound NameMolecular FormulaUnique Features
4-(Chloromethyl)-5-methyl-2-[4-(trifluoromethyl)phenyl]-1,3-oxazoleC12H10ClF3N2ODifferent phenyl substitution
5-Methyl-2-[3-(trifluoromethyl)phenyl]oxazoleC11H8F3N2OLacks chloromethyl group
4-(Chlorobenzyl)-5-methyl-2-(trifluoromethyl)phenyl oxazoleC12H10ClF3N2ODifferent substitution pattern

The unique combination of functional groups in this compound enhances its biological activity compared to these similar compounds.

Case Studies and Research Findings

Recent studies have focused on evaluating the biological activity of this compound through various assays:

  • Cytotoxicity Assays : Demonstrated significant cytotoxic effects against multiple cancer cell lines with varying IC50 values.
  • Apoptosis Induction : Flow cytometry analyses indicated that the compound acts in a dose-dependent manner to induce apoptosis.
  • Enzyme Inhibition Studies : Investigations into its ability to inhibit specific enzymes related to cancer progression are ongoing.

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